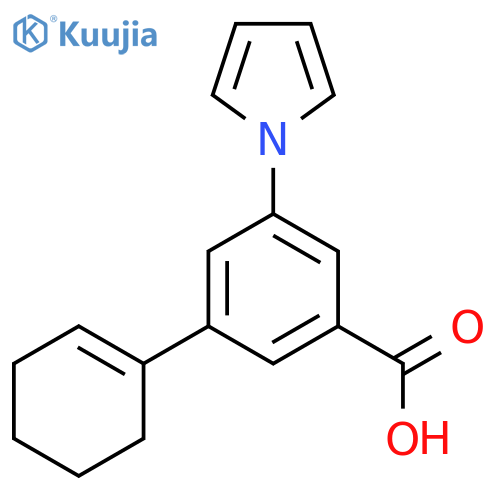Cas no 2172117-30-3 (3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid)
3-(シクロヘキス-1-エン-1-イル)-5-(1H-ピロール-1-イル)安息香酸は、複素環構造と芳香環を有する有機化合物です。シクロヘキセン基とピロール基がベンゼン環に結合した特異な骨格を持ち、医薬品中間体や機能性材料の合成において高い応用可能性を示します。この化合物の特徴は、①剛直な構造とπ電子系による電子特性の調整が可能な点、②官能基の反応性を活かした多段階合成への適性、③複雑な分子構築における構造多様性の提供が挙げられます。特に金属触媒反応やクロスカップリング反応における前駆体としての利用が期待され、創薬化学や材料科学分野での研究対象として注目されています。

2172117-30-3 structure
商品名:3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid
- 2172117-30-3
- EN300-1587162
-
- インチ: 1S/C17H17NO2/c19-17(20)15-10-14(13-6-2-1-3-7-13)11-16(12-15)18-8-4-5-9-18/h4-6,8-12H,1-3,7H2,(H,19,20)
- InChIKey: WRKFEMMURAHMTF-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(C=C(C=1)C1=CCCCC1)N1C=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 267.125928785g/mol
- どういたいしつりょう: 267.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 42.2Ų
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1587162-0.05g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 0.05g |
$983.0 | 2023-06-05 | ||
| Enamine | EN300-1587162-2.5g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 2.5g |
$2295.0 | 2023-06-05 | ||
| Enamine | EN300-1587162-10.0g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 10g |
$5037.0 | 2023-06-05 | ||
| Enamine | EN300-1587162-100mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 100mg |
$1031.0 | 2023-09-24 | ||
| Enamine | EN300-1587162-5000mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 5000mg |
$3396.0 | 2023-09-24 | ||
| Enamine | EN300-1587162-50mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 50mg |
$983.0 | 2023-09-24 | ||
| Enamine | EN300-1587162-5.0g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 5g |
$3396.0 | 2023-06-05 | ||
| Enamine | EN300-1587162-0.1g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 0.1g |
$1031.0 | 2023-06-05 | ||
| Enamine | EN300-1587162-0.25g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 0.25g |
$1078.0 | 2023-06-05 | ||
| Enamine | EN300-1587162-2500mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 2500mg |
$2295.0 | 2023-09-24 |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
2172117-30-3 (3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
